molecular formula C10H12Cl2N2O B13798140 Benzamide, 4-amino-3,5-dichloro-N-isopropyl- CAS No. 63887-29-6

Benzamide, 4-amino-3,5-dichloro-N-isopropyl-

Cat. No.: B13798140
CAS No.: 63887-29-6
M. Wt: 247.12 g/mol
InChI Key: HIBIEKXBXDTLQI-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichloro-N-isopropylbenzamide is an organic compound with the molecular formula C10H12Cl2N2O It is a derivative of benzamide, characterized by the presence of amino and dichloro substituents on the benzene ring, along with an isopropyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dichloro-N-isopropylbenzamide typically involves the reaction of 4-amino-3,5-dichlorobenzoic acid with isopropylamine. The process begins with the conversion of 4-amino-3,5-dichlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with isopropylamine in the presence of a base such as triethylamine to yield the desired benzamide .

Industrial Production Methods

In industrial settings, the production of 4-Amino-3,5-dichloro-N-isopropylbenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichloro-N-isopropylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino and dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

    Amide Bond Formation: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Products may include amine derivatives.

Scientific Research Applications

4-Amino-3,5-dichloro-N-isopropylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichloro-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of amino and dichloro groups enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-dichlorobenzamide
  • 4-Amino-3,5-dichlorobenzoic acid
  • 4-Amino-3,5-dichlorophenyl isopropylamine

Uniqueness

4-Amino-3,5-dichloro-N-isopropylbenzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the isopropyl group on the amide nitrogen differentiates it from other similar compounds, potentially enhancing its stability and activity in various applications.

Properties

CAS No.

63887-29-6

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

4-amino-3,5-dichloro-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H12Cl2N2O/c1-5(2)14-10(15)6-3-7(11)9(13)8(12)4-6/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

HIBIEKXBXDTLQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C(=C1)Cl)N)Cl

Origin of Product

United States

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